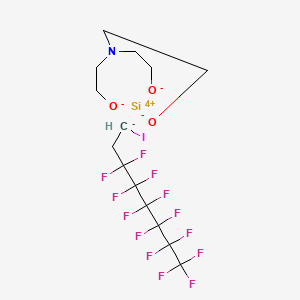
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound is notable for its incorporation of fluorinated and iodinated alkyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the nitrilotris(ethanolato) ligand, the introduction of the tridecafluoro-1-iodooctyl group, and the coordination of these ligands to a silicon center. Typical reaction conditions may include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like silicon tetrachloride or silicon alkoxides.
Industrial Production Methods
Industrial production methods for such complex organosilicon compounds often involve batch or continuous flow processes. These methods must ensure high purity and yield, often requiring sophisticated purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The fluorinated alkyl groups may be resistant to oxidation, but the ethanolato ligands could be susceptible under strong oxidative conditions.
Reduction: Reduction reactions may target the iodinated alkyl group, potentially leading to the formation of silicon-hydride species.
Substitution: The ethanolato ligands can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield silicon-oxygen bonds, while reduction could produce silicon-hydride bonds.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in bioconjugation or as a component in drug delivery systems.
Medicine: Investigated for its potential use in imaging or as a therapeutic agent.
Industry: Utilized in the production of specialty coatings, adhesives, or sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, potentially altering their function. The fluorinated and iodinated groups could enhance its ability to penetrate biological membranes or target specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-: A simpler analog without the fluorinated and iodinated alkyl group.
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl)-: Similar but without the iodine atom.
Uniqueness
The presence of the tridecafluoro-1-iodooctyl group makes this compound unique, potentially imparting enhanced chemical stability, hydrophobicity, and biological activity compared to its analogs.
Properties
CAS No. |
135829-02-6 |
|---|---|
Molecular Formula |
C14H15F13INO3Si |
Molecular Weight |
647.24 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane |
InChI |
InChI=1S/C8H3F13I.C6H12NO3.Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;8-4-1-7(2-5-9)3-6-10;/h2H,1H2;1-6H2;/q-1;-3;+4 |
InChI Key |
HXGWVGUZZOFVCV-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Si+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
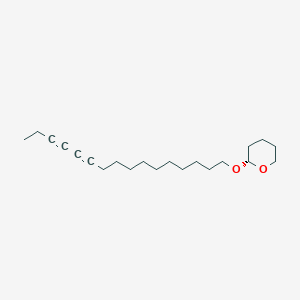

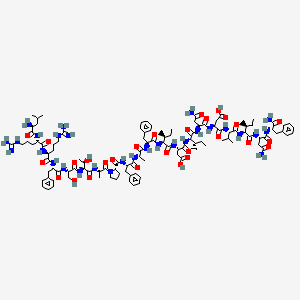
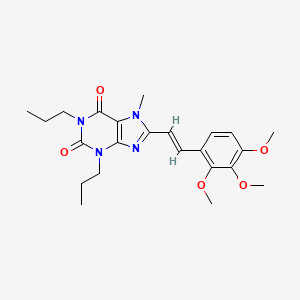
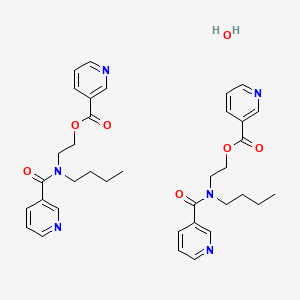
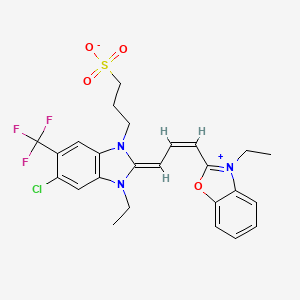
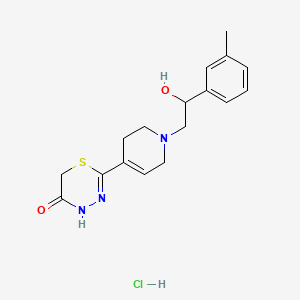

![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
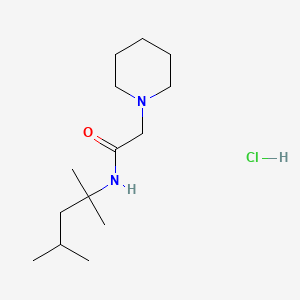
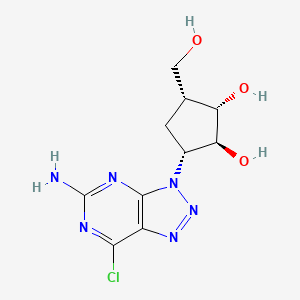
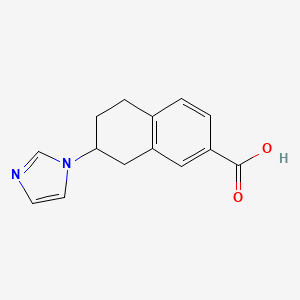
![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
